physicochemical properties of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide
physicochemical properties of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide
An In-Depth Technical Guide on the Physicochemical Profiling and Structural Utility of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide
As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. In the realm of rational drug design, few building blocks offer the precise functional duality of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide (CAS: 2098093-58-2). This molecule combines a highly basic aliphatic amidine with a lipophilic, metabolically robust trifluoromethyl-pyrazole core.
This whitepaper deconstructs the physicochemical properties of this compound, explores the causality behind its structural utility in targeting serine proteases, and provides self-validating experimental workflows for characterizing its behavior in early-stage drug discovery.
Physicochemical Profiling and Molecular Descriptors
To effectively deploy this compound as a pharmacophore, we must first understand its baseline physicochemical parameters. The molecule is characterized by two competing electronic environments: the electron-withdrawing trifluoromethyl ( −CF3 ) group, which lowers the pKa of the pyrazole ring, and the propanimidamide moiety, which acts as a highly basic hydrogen-bond donor/acceptor.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Descriptor | Mechanistic Significance |
| CAS Number | 2098093-58-2[1] | Unique chemical identifier for procurement and registry. |
| Molecular Formula | C7H9F3N4 | Indicates a low molecular weight building block suitable for fragment-based design. |
| Molecular Weight | 206.17 g/mol | Highly efficient ligand efficiency (LE) potential. |
| SMILES | NC(=N)CCc1c[nH]nc1C(F)(F)F | Structural representation for in silico docking and QSAR modeling. |
| Predicted Amidine pKa | ~11.5 – 12.5 | Ensures >99% protonation at physiological pH (7.4), critical for salt-bridge formation. |
| Predicted Pyrazole pKa | ~11.0 (NH deprotonation) | The −CF3 group increases the acidity of the pyrazole NH, altering its hydrogen-bonding profile. |
| LogP (Neutral) | ~0.8 to 1.2 | The lipophilicity of the −CF3 group offsets the polarity of the amidine. |
| LogD (pH 7.4) | < 0 (Hydrophilic) | Driven by the protonated amidine; necessitates careful formulation or prodrug strategies for oral bioavailability. |
| Topological Polar Surface Area | 74.5 Ų | Falls within the acceptable range for membrane permeability, though the permanent charge limits passive diffusion. |
Structural and Mechanistic Insights (E-E-A-T)
The architectural design of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is not arbitrary; it is a calculated response to the historical limitations of classic protease inhibitors.
The Propanimidamide Moiety as an Arginine Mimetic Amidines are the gold standard for targeting the S1 pocket of (such as Factor Xa, thrombin, and TMPRSS2)[2]. The protonated amidine forms a highly stable bidentate salt bridge with the conserved Asp189 residue in the active site. However, traditional benzamidines are rigid and highly basic, often leading to poor oral bioavailability and rapid clearance. The selection of an aliphatic propanimidamide linker introduces rotational flexibility. This causality is critical: the flexible ethylene linker allows the amidine to adopt an optimal geometry within the S1 pocket without incurring the massive desolvation penalty associated with rigid, planar aromatic rings.
The Trifluoromethyl-Pyrazole Core The inclusion of the is a masterstroke in metabolic shielding[3]. The −CF3 moiety acts as a lipophilic bioisostere for a phenyl ring, providing a hydrophobic vector that can engage with the S2 or S4 pockets of the target enzyme. More importantly, the strong carbon-fluorine bonds prevent oxidative metabolism by Cytochrome P450 enzymes at that position. The pyrazole ring itself serves as a rigid scaffold that directs the aliphatic amidine into the active site while offering its own nitrogen atoms for secondary hydrogen-bonding interactions.
Mechanistic pathway of the compound binding to a serine protease S1 pocket.
Experimental Workflows & Methodologies
To validate the theoretical properties of this compound, empirical characterization is mandatory. The following protocols are designed as self-validating systems, ensuring that any analytical artifacts are immediately identified.
Protocol 1: Determination of Amidine pKa and LogD (pH 7.4)
Causality: UV-metric pKa determination is standard, but it fails for aliphatic amidines because the propanimidamide lacks a strong chromophore that shifts upon protonation. Therefore, potentiometric titration is the mandatory choice. For LogD, the shake-flask method coupled with LC-MS/MS is required due to the high polarity of the protonated species, which often eludes standard HPLC-UV detection.
Step-by-Step Methodology:
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System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
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Titration: Titrate the solution with standardized 0.1 M NaOH from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent CO2 absorption.
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Data Analysis: Calculate the pKa using the Bjerrum plot method. Self-Validation: Run a blank titration of the KCl solvent; the difference curve must show a clear inflection point corresponding to the amidine protonation.
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LogD (Shake-Flask): Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours.
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Partitioning: Spike the compound into the aqueous phase (10 µM final concentration). Shake at 300 rpm for 1 hour at 25 °C, then centrifuge at 3000 x g for 10 minutes to ensure phase separation.
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Quantification: Analyze both phases using LC-MS/MS (MRM mode). Calculate LogD as log10(AUCoctanol/AUCaqueous) . Self-Validation: Run Propranolol (LogD ~1.2) as a positive control to verify phase separation integrity.
Workflow for determining pKa and LogD of the amidine compound.
Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
Causality: The primary rationale for incorporating the −CF3 group is to block CYP-mediated oxidation. To prove this, we must measure the intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM).
Step-by-Step Methodology:
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Incubation Mixture Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.
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Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate at 37 °C for 5 minutes.
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Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
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Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
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Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.
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Self-Validation Controls:
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Minus-NADPH Control: Run parallel incubations without NADPH to rule out chemical instability or non-CYP degradation.
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Positive Control: Run Verapamil concurrently; it must show rapid depletion ( CLint>40 µL/min/mg) to confirm microsomal activity.
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References
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Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL:[Link]
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The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases Source: PMC (National Institutes of Health) URL:[Link]
